(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one
Description
The compound “(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one” is a propan-1-one derivative featuring a naphthalene core substituted with bromine and methoxy groups at positions 5 and 6, respectively. The ketone group at position 1 of the propanone backbone is linked to the naphthalen-2-yl moiety, while the methyl group at position 2 and the methoxyimino group at position 3 (in the E-configuration) contribute to its stereoelectronic properties.
The compound’s synthesis typically involves condensation reactions between substituted naphthalene precursors and oxime derivatives. Structural characterization methods such as X-ray crystallography (utilizing programs like SHELX ), FT-IR, NMR, and UV-Vis spectroscopy are critical for verifying its configuration and purity .
Properties
IUPAC Name |
(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-methoxyimino-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10(9-18-21-3)16(19)12-4-6-13-11(8-12)5-7-14(20-2)15(13)17/h4-10H,1-3H3/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDJOQADHYJDM-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NOC)C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/OC)C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Bromination: The starting material, 6-methoxynaphthalene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromo-6-methoxynaphthalene.
Formylation: The brominated naphthalene is then subjected to a formylation reaction, often using a Vilsmeier-Haack reagent (formed from DMF and POCl3), to introduce a formyl group at the 2-position, resulting in 5-bromo-6-methoxy-2-naphthaldehyde.
Condensation: The aldehyde undergoes a condensation reaction with 2-methyl-3-oxobutanenitrile in the presence of a base such as sodium ethoxide to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives with modified methoxyimino groups.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one depends on its interaction with biological targets. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Oxime Substituents
A closely related analog, 3-(5-bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime (AK Scientific Catalog #2116CL), replaces the methoxyimino group with a 2,6-dichlorobenzyloxime moiety . Key differences include:
- Molecular Weight: The dichlorobenzyloxime derivative has a higher molecular weight (468.2 g/mol vs. ~377.2 g/mol for the methoxyimino compound) due to the bulky aromatic substituent.
- Solubility: The dichlorobenzyl group introduces hydrophobicity, likely reducing aqueous solubility compared to the methoxyimino variant.
Naphthalene vs. Indole-Based Analogs
The compound 3-bromo-1-(6-methoxy-1-methyl-1H-indol-3-yl)-2-methylpropan-1-one (Molecular Formula: C₁₄H₁₆BrNO₂) replaces the naphthalene system with a 6-methoxyindole ring . Key distinctions include:
- Aromatic System : The indole core introduces a heterocyclic nitrogen, enabling hydrogen bonding and π-π stacking interactions absent in the naphthalene-based compound.
- Bioactivity : Indole derivatives are often associated with serotonin receptor modulation, whereas naphthalene-based compounds are more commonly linked to antimicrobial activity .
Chalcone Derivatives with Similar Substituents
Chalcones such as (E)-1-(4-bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one share the brominated aromatic and naphthalene motifs but differ in their α,β-unsaturated ketone backbone . Notable contrasts include:
- Conjugation: The chalcone’s conjugated double bond enhances UV-Vis absorption properties (λₘₐₐₓ ~350 nm), whereas the propanone derivative lacks extended conjugation, resulting in shorter absorption wavelengths.
- Stability: The oxime group in the target compound may confer greater hydrolytic stability compared to the enone system in chalcones, which is prone to Michael addition reactions .
Functional Group Analysis: Methoxyimino vs. Other Imine Derivatives
The methoxyimino (-N-OCH₃) group in the target compound distinguishes it from analogs like methyl (αE)-α-(methoxyimino)-benzeneacetate (a pesticide intermediate) and cephalosporin derivatives with methoxyimino side chains (e.g., cefepime-related compounds) .
- Electronic Effects : The methoxy group donates electron density via resonance, stabilizing the imine moiety and influencing redox properties.
Biological Activity
(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one, also known by its CAS number 338420-25-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H18BrCl2NO3, with a molecular weight of 495.19 g/mol. Its structure includes a naphthalene ring substituted with bromine and methoxy groups, along with a methoxyimino functional group that contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrCl2NO3 |
| Molecular Weight | 495.19 g/mol |
| CAS Number | 338420-25-0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The methoxyimino group is known to enhance the compound's lipophilicity, potentially facilitating cellular uptake and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways associated with cell proliferation or apoptosis.
- Antioxidant Activity : The presence of aromatic rings suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Studies
Several studies have investigated the biological effects of this compound, focusing on its anticancer properties and potential use in treating other diseases.
Anticancer Activity
A study conducted by Liu et al. (2011) demonstrated that derivatives of naphthalene compounds exhibit significant cytotoxicity against various cancer cell lines. The specific compound showed promising results in inhibiting the growth of breast cancer cells through apoptosis induction.
Case Study: Breast Cancer Cell Lines
In vitro assays were performed on MCF-7 breast cancer cells, where the compound was tested at varying concentrations (10 µM, 25 µM, 50 µM). The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
This data suggests that this compound has significant potential as an anticancer agent.
Other Biological Activities
Beyond anticancer effects, preliminary studies have indicated other therapeutic potentials:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting possible applications in treating infections.
- Anti-inflammatory Effects : Research indicates that similar compounds may reduce inflammation markers in vitro, warranting further investigation into their anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one to ensure regioselectivity and stereochemical control?
- Methodological Answer : Synthesis should focus on controlling the E-configuration of the methoxyimino group. A two-step approach is recommended:
Condensation Reaction : React 5-bromo-6-methoxy-2-acetylnaphthalene with methylhydroxylamine under acidic conditions (e.g., HCl in ethanol) to form the oxime intermediate. Maintain temperatures below 60°C to minimize isomerization .
Alkylation : Introduce the methyl group via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF. Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR to verify the E-configuration .
- Critical Parameters : pH control during condensation and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups.
Q. How can single-crystal X-ray diffraction confirm the molecular structure and E-configuration of the methoxyimino group?
- Methodological Answer :
Crystallization : Use slow evaporation from a DCM/hexane mixture (1:3 v/v) to grow high-quality crystals.
Data Collection : Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data with a minimum completeness of 99% .
Refinement : Use SHELXL-2018 for structure solution and refinement. Key metrics: R-factor < 0.06, wR-factor < 0.15, and data-to-parameter ratio > 15:1 to ensure reliability .
Visualization : Confirm the E-configuration via ORTEP-3 diagrams, which display torsion angles between the naphthyl and methoxyimino groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (NMR) and X-ray crystallographic results for substituent spatial arrangements?
- Methodological Answer :
- NMR Analysis : Perform 2D NOESY to detect through-space interactions. For example, cross-peaks between the methyl group (protons at δ 1.5 ppm) and naphthalene protons indicate proximity, supporting crystallographic data .
- Density Functional Theory (DFT) : Compare experimental X-ray bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)). Discrepancies > 0.05 Å may suggest dynamic effects or crystal packing forces .
- Dynamic NMR : If rotameric equilibria are suspected (e.g., methoxyimino rotation), conduct variable-temperature NMR to assess energy barriers.
Q. What strategies optimize crystallization conditions for charge density analysis of this compound?
- Methodological Answer :
- Solvent Screening : Test binary solvent systems (e.g., acetone/water, THF/heptane) to balance solubility and nucleation rates. Use microbatch methods under oil to minimize evaporation artifacts.
- Additive Engineering : Introduce trace additives (e.g., 1% trifluoroacetic acid) to disrupt aggregation.
- High-Resolution Data : Collect data at 20 K using synchrotron radiation (λ = 0.4 Å) to enhance resolution (< 0.8 Å). Refine with multipole models in programs like MOLLY for electron density mapping .
Q. How does the methoxyimino group influence the compound’s biological activity, and what assays validate its mechanism?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with Z-configuration or substituted oximes. Compare antimicrobial activity via microdilution assays (MIC values against S. aureus and E. coli).
- Enzymatic Studies : Use fluorescence quenching to assess binding to target enzymes (e.g., cytochrome P450). Methoxyimino groups often act as heme-iron ligands, inhibiting activity .
- Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1MNU) to predict binding modes. Validate with isothermal titration calorimetry (ITC) for ΔG and Kd measurements.
Data Contradiction Analysis
Q. How should conflicting data on rotational barriers of the methoxyimino group be addressed?
- Methodological Answer :
- Variable-Temperature X-ray : Collect data at 100 K, 200 K, and 298 K to observe thermal motion anisotropy. High displacement parameters (Ueq > 0.1 Ų) suggest low barriers .
- Solid-State NMR : Compare ¹³C CP/MAS spectra with solution NMR. Splitting of methoxyimino carbon peaks in solid-state indicates restricted rotation .
- Theoretical Calculations : Compute rotational barriers at the MP2/cc-pVTZ level. Barriers < 5 kcal/mol align with dynamic disorder in X-ray structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
